molecular formula C22H21BrN4O2 B12190092 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine

Cat. No.: B12190092
M. Wt: 453.3 g/mol
InChI Key: HVNAXUIROLIPPY-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety, a piperazine ring, and a bromophenyl group attached to a pyridazine core. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1,3-benzodioxole with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine. This intermediate is then reacted with 4-bromobenzaldehyde under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable interactions with these targets, disrupting normal biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Shares the benzodioxole and piperazine moieties but differs in the core structure.

    4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Contains similar functional groups but has a different overall structure.

Uniqueness

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine is unique due to its combination of a pyridazine core with a bromophenyl group and a benzodioxole-piperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C22H21BrN4O2

Molecular Weight

453.3 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine

InChI

InChI=1S/C22H21BrN4O2/c23-18-4-2-17(3-5-18)19-6-8-22(25-24-19)27-11-9-26(10-12-27)14-16-1-7-20-21(13-16)29-15-28-20/h1-8,13H,9-12,14-15H2

InChI Key

HVNAXUIROLIPPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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